Insulin-like Growth Factor I (30-41)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

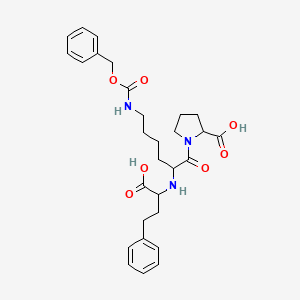

El Factor de Crecimiento Semejante a la Insulina I (30-41) es un fragmento peptídico derivado de la proteína más grande Factor de Crecimiento Semejante a la Insulina I. Este fragmento específico consta de los aminoácidos 30 a 41 de la proteína completa. El Factor de Crecimiento Semejante a la Insulina I es una hormona similar en estructura molecular a la insulina y juega un papel crucial en el crecimiento y desarrollo, particularmente en la infancia. También tiene efectos anabólicos en adultos, contribuyendo al crecimiento y reparación muscular .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El Factor de Crecimiento Semejante a la Insulina I (30-41) se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso típicamente utiliza química Fmoc (9-fluorenylmetiloxicarbonilo) para la protección temporal de los grupos amino durante la síntesis. El péptido se escinde luego de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC) .

Métodos de Producción Industrial: La producción industrial del Factor de Crecimiento Semejante a la Insulina I (30-41) a menudo implica tecnología de ADN recombinante. El gen que codifica el péptido se inserta en un sistema de expresión adecuado, como levaduras o células bacterianas, que luego producen el péptido. El péptido se purifica posteriormente del medio de cultivo utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Factor de Crecimiento Semejante a la Insulina I (30-41) puede sufrir diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Por ejemplo, la oxidación de los residuos de metionina en el péptido puede ocurrir en condiciones oxidativas .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones químicas del Factor de Crecimiento Semejante a la Insulina I (30-41) incluyen agentes oxidantes como el peróxido de hidrógeno para reacciones de oxidación y agentes reductores como el ditiotreitol para reacciones de reducción. Las reacciones se llevan a cabo típicamente en soluciones acuosas bajo condiciones controladas de pH y temperatura .

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de los residuos de metionina puede conducir a la formación de metionina sulfóxido .

Aplicaciones Científicas De Investigación

El Factor de Crecimiento Semejante a la Insulina I (30-41) tiene una amplia gama de aplicaciones de investigación científica. En biología y medicina, se utiliza para estudiar el crecimiento celular, la diferenciación y la apoptosis. Juega un papel crucial en la comprensión de los mecanismos de acción de la hormona del crecimiento y sus efectos en varios tejidos . En el campo de la química, se utiliza como un péptido modelo para estudiar interacciones proteína-péptido y técnicas de síntesis de péptidos . Además, tiene aplicaciones en la industria farmacéutica para desarrollar agentes terapéuticos dirigidos a trastornos relacionados con el crecimiento .

Mecanismo De Acción

El Factor de Crecimiento Semejante a la Insulina I (30-41) ejerce sus efectos uniéndose al receptor del Factor de Crecimiento Semejante a la Insulina I, un receptor de superficie celular que activa vías de señalización intracelular. Estas vías incluyen las cascadas de señalización MAPK y PI3K, que están involucradas en la proliferación celular, la supervivencia y la diferenciación . La unión del péptido a su receptor desencadena una serie de eventos de fosforilación que finalmente conducen a la activación de estas vías .

Comparación Con Compuestos Similares

Compuestos Similares: Compuestos similares al Factor de Crecimiento Semejante a la Insulina I (30-41) incluyen otros fragmentos peptídicos derivados del Factor de Crecimiento Semejante a la Insulina I, como el Factor de Crecimiento Semejante a la Insulina I (1-29) y el Factor de Crecimiento Semejante a la Insulina I (42-70). Estos fragmentos también juegan papeles en el crecimiento y desarrollo, pero pueden tener diferentes actividades biológicas y afinidades de unión .

Unicidad: Lo que diferencia al Factor de Crecimiento Semejante a la Insulina I (30-41) de otros compuestos similares es su secuencia específica y las actividades biológicas únicas que media. Se ha demostrado que este fragmento tiene efectos distintos en las vías de señalización celular en comparación con otros fragmentos, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de diferentes regiones de la proteína Factor de Crecimiento Semejante a la Insulina I .

Propiedades

Fórmula molecular |

C51H83N19O19 |

|---|---|

Peso molecular |

1266.3 g/mol |

Nombre IUPAC |

2-[[5-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C51H83N19O19/c1-24(48(87)70-17-5-8-35(70)47(86)66-30(13-14-36(53)76)43(82)69-39(25(2)74)49(88)89)61-41(80)28(6-3-15-58-50(54)55)64-42(81)29(7-4-16-59-51(56)57)65-45(84)33(22-72)68-46(85)34(23-73)67-44(83)32(21-71)63-38(78)20-60-40(79)31(62-37(77)19-52)18-26-9-11-27(75)12-10-26/h9-12,24-25,28-35,39,71-75H,3-8,13-23,52H2,1-2H3,(H2,53,76)(H,60,79)(H,61,80)(H,62,77)(H,63,78)(H,64,81)(H,65,84)(H,66,86)(H,67,83)(H,68,85)(H,69,82)(H,88,89)(H4,54,55,58)(H4,56,57,59) |

Clave InChI |

CTELNAIKTHTMNX-UHFFFAOYSA-N |

SMILES canónico |

CC(C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)

![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)

![Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12290713.png)

![2-Hydroxy-4-[7-hydroxy-2-[5-[5-[5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-4-methoxy-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-methylpentanoic acid](/img/structure/B12290732.png)

![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B12290740.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B12290752.png)

![threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester](/img/structure/B12290758.png)

![Methyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B12290765.png)